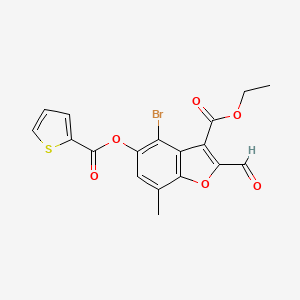![molecular formula C21H21Cl2N3O4S2 B2799758 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 324541-07-3](/img/structure/B2799758.png)
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C21H21Cl2N3O4S2 and its molecular weight is 514.44. The purity is usually 95%.
BenchChem offers high-quality 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical and Biological Research
The compound 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide represents a class of chemicals with potential applications in medicinal chemistry and drug development. Research into similar compounds has revealed a broad spectrum of biological activities, making them of interest in the search for new therapeutic agents.
One area of study has been the exploration of imidazole derivatives, including bis(2-chloroethyl)amino derivatives, for their antitumor activity. These compounds have shown promise in preclinical testing stages for their potential in cancer treatment. The structure of the compound shares characteristics with these derivatives, suggesting its possible utility in oncological research (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Potential for DNA Interaction Studies
Compounds similar to 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, such as Hoechst 33258 analogues, have been extensively used in research for their ability to bind to the minor groove of DNA. This property is particularly valuable in the study of chromosome and nuclear dynamics, as well as in the development of tools for analyzing DNA content and structure. The related research into Hoechst analogues indicates potential applications of the compound for genomic studies and as a basis for designing drugs with specific DNA interactions (Issar, U., & Kakkar, R., 2013).
Role in Advancing Green Chemistry
The synthesis and application of novel compounds also contribute to the field of green chemistry, as demonstrated by the development of environmentally benign methods for producing materials like 5,5′-Methylene-bis(benzotriazole). Research into efficient, less harmful synthetic routes for complex molecules underscores the importance of compounds like 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide in promoting sustainable practices in chemical manufacturing (Gu, H., Yu, B., Zhang, P., & Xu, W.-M., 2009).
Environmental and Health Impact Studies
Understanding the environmental persistence and health impacts of chemical compounds is crucial. Research on diuretics with carbonic anhydrase inhibitory action, including compounds with sulfamoyl moieties, highlights the importance of assessing the biological effects of synthetic chemicals. Such studies are relevant for evaluating the potential environmental and health implications of using and releasing compounds like 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide into ecosystems (Carta, F., & Supuran, C., 2013).
properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N3O4S2/c1-30-17-6-2-15(3-7-17)19-14-31-21(24-19)25-20(27)16-4-8-18(9-5-16)32(28,29)26(12-10-22)13-11-23/h2-9,14H,10-13H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRGLKXTIAYWCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[2-(6-Bromonaphthalen-2-yl)oxyacetyl]amino]-3-phenylthiourea](/img/structure/B2799676.png)
![N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2799677.png)


![N-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2799683.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide](/img/structure/B2799691.png)
![3-Fluoro-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2799692.png)


![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2799695.png)

![(E)-(4-cinnamylpiperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2799698.png)